molecular formula C11H11NO4 B1313442 2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 54149-18-7

2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B1313442
CAS No.: 54149-18-7
M. Wt: 221.21 g/mol
InChI Key: XIZTZHLOKNNTGV-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a methoxyethoxy group attached to an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of phthalic anhydride with 2-(2-methoxyethoxy)amine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

Phthalic anhydride+2-(2-methoxyethoxy)amineThis compound\text{Phthalic anhydride} + \text{2-(2-methoxyethoxy)amine} \rightarrow \text{this compound} Phthalic anhydride+2-(2-methoxyethoxy)amine→this compound

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction is typically carried out at elevated temperatures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the isoindole ring to a more saturated form, potentially altering its chemical properties.

    Substitution: The methoxyethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of more saturated isoindole derivatives.

    Substitution: Formation of various substituted isoindole derivatives.

Scientific Research Applications

2-(2-Methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The isoindole ring structure is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

    2-Methoxyethanol: An organic compound with similar methoxyethoxy functionality but lacks the isoindole ring.

    2-(2-Methoxyethoxy)ethanol: Shares the methoxyethoxy group but has a different core structure.

Uniqueness: 2-(2-Methoxyethoxy)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of both the methoxyethoxy group and the isoindole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-methoxyethoxy)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-15-6-7-16-12-10(13)8-4-2-3-5-9(8)11(12)14/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZTZHLOKNNTGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCON1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512941
Record name 2-(2-Methoxyethoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54149-18-7
Record name 2-(2-Methoxyethoxy)-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-methoxyethanol (2.00 g, 26.3 mmol), N-hydroxyphthalimide (4.72 g, 28.9 mmol, 1.1 eq., and triphenylphosphine (7.58 g, 28.9 mmol, 1.1 eq.) were dissolved in 85 mL of dry THF and then the mixture was cooled in an ice bath. Diisopropyl azodicarboxylate (6.91 g, 34.2 mmol, 1.3 eq.) was dissolved in 15 mL of dry THF and was added slowly to the above mixture. The reaction was stirred in the ice bath for 10 minutes and then the ice bath was removed. The reaction then was allowed to stir at room temperature under N2 overnight. The reaction was done by LC/MS and was concentrated to an oil. It was then purified by flash column chromatography using hexane/ethyl acetate 70/30 to give 2-(2-methoxyethoxy)isoindoline-1,3-dione (2A, 5.19 g, 89.2% yield). ESI-MS: m/z 222.3 (M+H)+.
Quantity
2 g
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7.58 g
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85 mL
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6.91 g
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15 mL
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Synthesis routes and methods II

Procedure details

A mixture of N-hydroxyphthalimide (30.0 g, 184 mmol) and potassium carbonate (25.4 g, 138 mmol) in 300 mL NMP is heated to 50° C. Potassium iodide (0.15 g, 0.90 mmol) and 2-bromoethyl methyl ether (19.0 ml, 202 mmol) are added and the reaction mixture is stirred at 80° C. for 2 h. The reaction mixture is poured on 1 M aqueous HCl and extracted with ethyl acetate. The combined organic phases are dried over MgSO4 and concentrated in vacuo. The residue is triturated with water and subsequently crystallized from EtOH. Yield: 17.1 g.
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30 g
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25.4 g
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300 mL
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0.15 g
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19 mL
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